Cas no 1446516-26-2 (Naphtho[2,1-b]benzofuran-8-ylboronic acid)

Naphtho[2,1-b]benzofuran-8-ylboronic acid is a boronic acid derivative featuring a fused naphthobenzofuran core, making it a valuable intermediate in organic synthesis and cross-coupling reactions. Its boronic acid functional group enables efficient participation in Suzuki-Miyaura couplings, facilitating the construction of complex aromatic systems. The rigid polycyclic structure enhances stability and selectivity in catalytic transformations. This compound is particularly useful in pharmaceutical and materials science research, where its unique scaffold can contribute to the development of bioactive molecules or optoelectronic materials. High purity and well-defined reactivity ensure consistent performance in demanding synthetic applications. Proper handling under inert conditions is recommended due to boronic acid sensitivity.
Naphtho[2,1-b]benzofuran-8-ylboronic acid structure
1446516-26-2 structure
Product name:Naphtho[2,1-b]benzofuran-8-ylboronic acid
CAS No:1446516-26-2
MF:C16H11BO3
Molecular Weight:262.067744493485
CID:4700625

Naphtho[2,1-b]benzofuran-8-ylboronic acid 化学的及び物理的性質

名前と識別子

    • Naphtho[2,1-b]benzofuran-8-ylboronic acid
    • C1=CC=CC=2C=CC=3OC4=C(C3C12)C=CC=C4B(O)O
    • インチ: 1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H
    • InChIKey: XPPGGCUYFLQRQX-UHFFFAOYSA-N
    • SMILES: O1C2C(B(O)O)=CC=CC=2C2=C1C=CC1C=CC=CC2=1

計算された属性

  • 精确分子量: 262.0801244 g/mol
  • 同位素质量: 262.0801244 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.6
  • 分子量: 262.1

Naphtho[2,1-b]benzofuran-8-ylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM534643-1g
Naphtho[2,1-b]benzofuran-8-ylboronic acid
1446516-26-2 97%
1g
$*** 2023-03-30

Naphtho[2,1-b]benzofuran-8-ylboronic acid 関連文献

Naphtho[2,1-b]benzofuran-8-ylboronic acidに関する追加情報

Naphtho[2,1-b]benzofuran-8-ylboronic Acid: A Comprehensive Overview

Naphtho[2,1-b]benzofuran-8-ylboronic acid is a highly specialized organic compound with the CAS number 1446516-26-2. This compound belongs to the class of boronic acids, which are widely recognized for their role in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The structure of Naphtho[2,1-b]benzofuran-8-ylboronic acid features a naphthobenzofuran framework, a polycyclic aromatic system with unique electronic properties and structural rigidity. These characteristics make it an invaluable tool in organic synthesis, materials science, and drug discovery.

The synthesis of Naphtho[2,1-b]benzofuran-8-ylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex frameworks. For instance, researchers have employed directed metallation strategies to install the boronic acid group at the 8-position of the naphthobenzofuran skeleton. This approach not only enhances the regioselectivity of the reaction but also streamlines the overall synthesis process.

One of the most significant applications of Naphtho[2,1-b]benzofuran-8-ylboronic acid lies in its use as a building block for constructing advanced materials. The compound's ability to undergo cross-coupling reactions allows for the formation of biaryl structures with tailored electronic and optical properties. These materials are of great interest in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating naphthobenzofuran derivatives into these devices can significantly improve their efficiency and stability.

In addition to its role in materials science, Naphtho[2,1-b]benzofuran-8-ylboronic acid has garnered attention in medicinal chemistry. The compound's unique structure provides a platform for exploring novel pharmacophores with potential bioactivity. Researchers have investigated its ability to modulate various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Preliminary findings suggest that derivatives of this compound may exhibit promising therapeutic potential in areas such as oncology and neurodegenerative diseases.

Recent breakthroughs in computational chemistry have further enhanced our understanding of Naphtho[2,1-b]benzofuran-8-ylboronic acid's properties. Advanced molecular modeling techniques have been employed to predict its electronic structure, reactivity, and interaction with biological systems. These insights are invaluable for guiding experimental efforts and optimizing the compound's performance in various applications.

In conclusion, Naphtho[2,1-b]benzofuran-8-ylboronic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an essential tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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